delta-Valerobetaine

Catalog No.
S649149
CAS No.
6778-33-2
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Valerobetaine

CAS Number

6778-33-2

Product Name

delta-Valerobetaine

IUPAC Name

5-(trimethylazaniumyl)pentanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3

InChI Key

CDLVFVFTRQPQFU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCC(=O)[O-]

Canonical SMILES

C[N+](C)(C)CCCCC(=O)[O-]

Microbial Metabolite and Diet Dependence:

  • Delta-Valerobetaine is a metabolite produced by the gut microbiome, the community of microorganisms residing in our intestines.
  • Studies have shown that its levels are influenced by diet, with higher levels observed in individuals with obesity and those consuming specific diets.

Potential Role in Obesity:

  • Research suggests that delta-valerobetaine might act as a diet-dependent obesogen, a molecule that promotes weight gain.
  • Studies in mice have shown that VB treatment, combined with a high-fat diet, leads to increased weight gain and adipose tissue mass compared to controls.

Impact on Mitochondrial Function and Metabolism:

  • Delta-Valerobetaine is thought to influence mitochondrial function, which plays a crucial role in energy metabolism.
  • Research suggests that VB might decrease carnitine levels and inhibit fatty acid oxidation in mitochondria, potentially contributing to weight gain.

Delta-Valerobetaine, a microbiome-derived metabolite, is identified by its chemical formula C₈H₁₈N₁O₂ and a molecular weight of 158.24 g/mol. It is produced in the gut primarily by various bacterial species, including Salmonella typhimurium, Bifidobacterium longum, and certain lactobacilli . This compound is notable for its role as a precursor to trimethylamine N-oxide, which has been linked to cardiovascular diseases . Delta-Valerobetaine has gained attention due to its association with obesity and metabolic disorders, particularly as it tends to accumulate in individuals with higher visceral fat mass .

Delta-Valerobetaine participates in several biochemical pathways, primarily involving fatty acid metabolism. It inhibits mitochondrial fatty acid oxidation by decreasing the availability of carnitine, which is essential for transporting long-chain fatty acids into mitochondria for β-oxidation. This inhibition can lead to increased adipose tissue accumulation and exacerbate conditions like hepatic steatosis when consumed alongside a high-fat diet . The compound's metabolic pathway also includes its conversion to trimethylamine, which is subsequently oxidized to trimethylamine N-oxide in the liver .

Delta-Valerobetaine exhibits significant biological activity as a diet-dependent obesogen. Research indicates that it is linked to increased body weight and adipose tissue mass in both conventional and germ-free mice when subjected to a western diet . In vitro studies have demonstrated that delta-valerobetaine decreases mitochondrial oxygen consumption rates in human liver cells (HepG2), particularly under conditions mimicking fasting, suggesting its role in modulating energy metabolism . Furthermore, its presence in the gut microbiome correlates with alterations in energy satiety hormones, potentially influencing appetite regulation .

The synthesis of delta-valerobetaine can be achieved through the reaction of trimethylamine with 5-bromovaleric acid. Specifically, this involves stirring one molar equivalent of trimethylamine in 20% ethanol with 5-bromovaleric acid under vacuum conditions for 24 hours at room temperature. The resulting product is purified through recrystallization using cold isopropanol and acetonitrile .

Delta-Valerobetaine has potential applications in research focused on obesity and metabolic disorders due to its role as a microbiome-derived metabolite. It serves as a molecular target for understanding the interactions between diet, gut microbiota, and host metabolism. Additionally, delta-valerobetaine's relationship with trimethylamine N-oxide positions it as a compound of interest in cardiovascular disease research .

Studies have shown that delta-valerobetaine interacts significantly with mitochondrial metabolism. Its administration leads to decreased levels of carnitine within cells, thereby impairing the transport of fatty acids into mitochondria for oxidation . Furthermore, its effects on lipid metabolism have been characterized through various experimental models, highlighting its influence on gene expression related to mitochondrial function and lipid transport under different dietary conditions .

Several compounds share structural or functional similarities with delta-valerobetaine. Below are some notable examples:

Compound NameChemical StructureKey Characteristics
Trimethylamine N-oxideC₃H₁₂N₁OOxidized form of trimethylamine; linked to cardiovascular risks.
Gamma-butyrobetaineC₄H₉N₁O₂Another microbiome-derived metabolite; involved in carnitine metabolism.
BetaineC₅H₁₁N₁O₂A naturally occurring compound; involved in methylation processes.
5-Aminovaleric acidC₅H₉NRelated to energy metabolism; linked to gut microbiota.

Delta-valerobetaine's uniqueness lies in its specific role as a diet-dependent obesogen that directly influences mitochondrial fatty acid oxidation and energy metabolism through its interaction with carnitine levels and gut microbiota dynamics . Unlike other betaines or related compounds, it has a distinct impact on obesity-related metabolic pathways and provides insights into the interplay between diet and microbial metabolites in health and disease contexts.

Delta-valerobetaine (CAS: 6778-33-2) is a straight-chain fatty acid derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . Its systematic IUPAC name is 5-(trimethylazaniumyl)pentanoate, reflecting its structural features:

  • A pentanoate backbone
  • A trimethylammonium group at the δ-position

Synonyms include δ-valerobetaine, 5-(N-trimethylamino)pentanoate, and aminovaleric acid betaine . Its zwitterionic nature arises from the separation of positive (quaternary ammonium) and negative (carboxylate) charges, enabling solubility in aqueous environments .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₇NO₂
Molecular Weight159.23 g/mol
SMILESCN+(C)CCCCC([O-])=O
Solubility125 mg/mL in H₂O

Historical Context and Discovery

Delta-valerobetaine was first identified in 2018 by Servillo et al. during metabolomic analyses of ruminant-derived products . Key milestones include:

  • 2018: Detection in cattle meat and milk, linked to microbial metabolism in ruminants .
  • 2021: Validation as a microbiome-derived metabolite in mice, influencing mitochondrial fatty acid oxidation .
  • 2022: Correlation with obesity phenotypes in humans, establishing its role as a diet-dependent obesogen .

Its discovery expanded the known precursors of trimethylamine N-oxide (TMAO), a cardiovascular risk marker .

Structural Classification as a Betaine Compound

Betaines are zwitterionic molecules containing a quaternary ammonium group and a carboxylate moiety. Delta-valerobetaine shares this core structure but differs in:

  • Carbon chain length: A five-carbon backbone vs. glycine betaine’s two-carbon chain .
  • Functional group placement: The trimethylammonium group is at the δ-position, unlike γ-butyrobetaine (γ-position) .

Figure 1: Structural Comparison of Betaines

  • Glycine betaine: (CH₃)₃N+CH₂COO⁻
  • γ-Butyrobetaine: (CH₃)₃N+CH₂CH₂CH₂COO⁻
  • δ-Valerobetaine: (CH₃)₃N+CH₂CH₂CH₂CH₂COO⁻

Relationship to Other Biologically Active Betaines

Delta-valerobetaine interacts with metabolic pathways shared by other betaines:

Table 2: Functional Relationships Among Betaines

CompoundBiological RoleShared Pathway with VB
Glycine betaineOsmoprotectant, methyl donorCarnitine shuttle modulation
γ-ButyrobetaineCarnitine biosynthesis precursorTMAO production
TrimethyllysineProtein post-translational modificationMicrobial VB synthesis

Delta-valerobetaine and γ-butyrobetaine are both metabolized by gut microbiota to trimethylamine (TMA), which hepatic enzymes oxidize to TMAO . This shared pathway links VB to cardiovascular and metabolic diseases .

Of Delta-Valerobetaine

Mechanism TypePrimary EnzymesBacterial SpeciesOxygen RequirementTime CourseEfficiency
DavB/DavA Enzymatic PathwayL-lysine monooxygenase (DavB), 5-aminovaleramide amidohydrolase (DavA)Enterococcus faecalis, Pseudomonas speciesAerobic (DavB), anaerobic (DavA)Multi-step, hours to daysHigh for specific bacteria
Stickland ReactionOxidoreductase enzymesAnaerobic gut bacteriaAnaerobicRapid, within hoursModerate to high
Methyltransferase PathwayGlycine sarcosine methyltransferase, sarcosine dimethylglycine methyltransferaseVarious gut microbiotaVariableGradual, methylation stepsModerate
Rumen Microbial TransformationMultiple ruminal enzymesRuminal microbiomeAnaerobicRapid, 2 hours in rumenHigh in rumen environment
Oxidation-Reduction ReactionBacterial oxidoreductasesDiverse anaerobic bacteriaAnaerobicVariable, dependent on conditionsVariable

Alternative pathways for delta-valerobetaine biosynthesis include the Stickland reaction, which involves coupled oxidation-reduction reactions that can directly convert trimethyllysine to delta-valerobetaine. This pathway is particularly important in anaerobic environments where oxygen-dependent enzymes cannot function effectively [4] [5]. The Stickland reaction utilizes bacterial oxidoreductases that couple the oxidation of trimethyllysine with the reduction of other metabolites, providing energy for bacterial growth while producing delta-valerobetaine.

Rumen-specific transformation represents a specialized variant of delta-valerobetaine biosynthesis that occurs in the rumen microbiome of ruminant animals. This pathway demonstrates remarkable efficiency, with studies showing complete conversion of trimethyllysine to delta-valerobetaine within two hours of substrate exposure [4] [11]. The rumen environment provides optimal conditions for this transformation, including appropriate pH, anaerobic conditions, and high concentrations of specialized bacteria.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

UNII

725A8L267W

Dates

Last modified: 08-15-2023

Explore Compound Types